Methane, (4-chlorophenyl)bis(1-piperidyl)-

Description

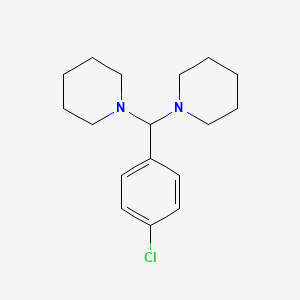

Methane, (4-chlorophenyl)bis(1-piperidyl)- is a trisubstituted methane derivative with two 1-piperidyl groups (a six-membered cyclic amine) and one 4-chlorophenyl group attached to a central carbon atom. Its molecular formula is C₁₇H₂₅ClN₂, with a calculated molecular weight of 292.9 g/mol. The piperidyl moieties may confer neuroactivity (e.g., anticholinergic effects), as seen in drugs like trihexyphenidyl (), while the 4-chlorophenyl group is common in bioactive molecules like DDT and chemopreventive agents ().

Properties

IUPAC Name |

1-[(4-chlorophenyl)-piperidin-1-ylmethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2/c18-16-9-7-15(8-10-16)17(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h7-10,17H,1-6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNVSTLCVWZTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=C(C=C2)Cl)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346217 | |

| Record name | ST090721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55591-37-2 | |

| Record name | ST090721 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methane, (4-chlorophenyl)bis(1-piperidyl)- typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidyl group. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction.

Industrial Production Methods

Industrial production of Methane, (4-chlorophenyl)bis(1-piperidyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methane, (4-chlorophenyl)bis(1-piperidyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, where the piperidyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its pharmacological properties, particularly as an antihistamine. It is structurally related to cetirizine, a well-known antihistamine used for the treatment of allergic conditions such as rhinitis and urticaria. Research indicates that derivatives of this compound can exhibit significant activity against allergic responses due to their ability to block histamine receptors .

Key Findings:

- Antiallergic Properties: The compound's relation to cetirizine suggests it may possess similar properties in treating allergic syndromes .

- Tumor Selectivity: Recent studies have indicated that modifications of piperidine derivatives can lead to compounds with selective cytotoxicity against certain tumor types, suggesting a potential role in cancer therapy .

Synthesis Processes

The synthesis of Methane, (4-chlorophenyl)bis(1-piperidyl)- involves several chemical reactions that can yield various derivatives with enhanced biological activities. The synthesis typically includes the reaction of piperidine derivatives with chlorinated aromatic compounds.

Synthesis Overview:

- Starting Materials: Piperidine and 4-chlorobenzaldehyde are common starting materials.

- Reaction Conditions: Acid-catalyzed condensation reactions are often employed to form the desired bis(piperidyl) structure.

- Yield Improvement: Recent patents have focused on optimizing the yield of the synthesis process, addressing challenges such as low optical purity and yield .

Case Studies

Several case studies highlight the efficacy and versatility of Methane, (4-chlorophenyl)bis(1-piperidyl)- in research:

- Antitumor Activity Study: A study published in the European Journal of Medicinal Chemistry evaluated novel piperidine dimers for their antileukemic properties. The findings demonstrated that specific modifications to the piperidine structure resulted in compounds with significant cytotoxic effects against leukemia cell lines .

- Pharmacological Evaluation: Another study assessed the antihistaminic activity of various piperidine derivatives, including those related to Methane, (4-chlorophenyl)bis(1-piperidyl)-. Results indicated that certain analogs exhibited improved receptor binding affinity and reduced side effects compared to traditional antihistamines .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiallergic Properties | Used in treating allergic conditions | Related to cetirizine; effective in blocking histamine |

| Tumor Selectivity | Potential use in cancer therapy | Selective cytotoxicity against tumor cells |

| Synthesis | Involves reactions with piperidine and chlorinated compounds | Improved yields through optimized synthetic pathways |

Mechanism of Action

The mechanism of action of Methane, (4-chlorophenyl)bis(1-piperidyl)- involves its interaction with specific molecular targets. The piperidyl groups can interact with various receptors or enzymes, modulating their activity. The 4-chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Notes

Limitations : Direct pharmacological or toxicological data for Methane, (4-chlorophenyl)bis(1-piperidyl)- are absent in the provided evidence; comparisons rely on structural analogs.

Synthetic Pathways : Analogous compounds like DIM-C-pPhCl are synthesized via acid-catalyzed condensation , suggesting feasible routes for the target compound’s preparation.

Research Gaps : Further studies are needed to validate hypothesized activities and assess environmental impact.

Biological Activity

Methane, (4-chlorophenyl)bis(1-piperidyl)-, also known by its chemical formula , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bis(piperidyl) structure attached to a 4-chlorophenyl group. Its structural characteristics are crucial for its interaction with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H25ClN2 |

| Molecular Weight | 300.85 g/mol |

| IUPAC Name | Methane, (4-chlorophenyl)bis(1-piperidyl)- |

| CAS Number | 610439 |

The biological activity of Methane, (4-chlorophenyl)bis(1-piperidyl)- is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that compounds with similar piperidine structures often exhibit:

- Antimicrobial Activity : In vitro studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains.

- Enzyme Inhibition : Compounds containing the piperidine moiety have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Anticancer Properties : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various pathways.

Pharmacological Effects

Recent studies have highlighted the pharmacological effects of Methane, (4-chlorophenyl)bis(1-piperidyl)-, particularly in the context of:

- Antibacterial Activity : The compound has shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Anticancer Activity : Research indicates that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting potential use in cancer therapy .

- Neuroprotective Effects : Some derivatives are being explored for their ability to protect neuronal cells from oxidative stress and apoptosis .

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for their antibacterial properties. The results indicated that Methane, (4-chlorophenyl)bis(1-piperidyl)- exhibited significant antibacterial activity against multiple strains, with IC50 values comparable to established antibiotics .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory potential of piperidine derivatives. The study found that Methane, (4-chlorophenyl)bis(1-piperidyl)- effectively inhibited AChE activity, which is vital for developing treatments for neurodegenerative diseases .

Study 3: Anticancer Properties

In a study assessing the anticancer properties of various piperidine compounds, Methane, (4-chlorophenyl)bis(1-piperidyl)- was found to induce significant cytotoxic effects on MCF-7 breast cancer cells. The mechanism was linked to increased caspase-3 activity, indicating apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.